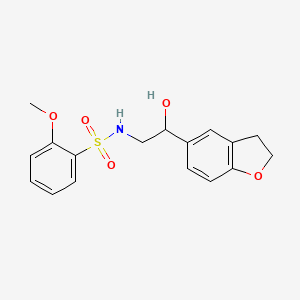

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide

Descripción

The compound N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide features a benzenesulfonamide core substituted with a 2-methoxy group and a hydroxyethyl side chain linked to a 2,3-dihydrobenzofuran moiety. Sulfonamide derivatives are widely studied for biological activities, including antimicrobial and enzyme inhibition, making this compound a candidate for therapeutic development .

Propiedades

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-22-16-4-2-3-5-17(16)24(20,21)18-11-14(19)12-6-7-15-13(10-12)8-9-23-15/h2-7,10,14,18-19H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPSUKJGOHSSHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide typically involves multiple steps:

-

Formation of the 2,3-dihydrobenzofuran ring: : This can be achieved through cyclization reactions involving appropriate precursors. For example, the cyclization of ortho-hydroxyaryl ketones with ethylene glycol under acidic conditions can form the dihydrobenzofuran ring .

-

Introduction of the hydroxyethyl group: : This step can be accomplished by reacting the dihydrobenzofuran intermediate with ethylene oxide or a similar reagent under basic conditions .

-

Attachment of the methoxybenzenesulfonamide group: : This can be done by reacting the hydroxyethyl-dihydrobenzofuran intermediate with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions and solvents.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

-

Oxidation: : The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate .

-

Reduction: : The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride .

-

Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions .

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide has several scientific research applications:

-

Medicinal Chemistry: : This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules .

-

Materials Science: : The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties .

-

Biological Studies: : It can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids .

Mecanismo De Acción

The mechanism of action of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by mimicking the natural substrate or by binding to an allosteric site . The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table summarizes key structural differences and inferred physicochemical properties compared to analogs from the evidence:

*Solubility values are illustrative and based on substituent polarity.

Key Observations :

- The target compound exhibits moderate lipophilicity (logP ~2.8) due to the dihydrobenzofuran ring, balanced by the hydroxyethyl group enhancing aqueous solubility compared to more lipophilic analogs (e.g., the benzoxazole derivative with logP 4.2) .

- The 5-chloro-2-methoxyphenyl analog has higher logP (3.5) due to the chloro substituent, reducing solubility. Chlorine’s electron-withdrawing effects may also alter electronic interactions in biological targets.

- The benzamide sulfamoyl derivative replaces the sulfonamide with a sulfamoyl-benzamide group, reducing acidity and hydrogen-bonding capacity compared to the target compound.

Antimicrobial Activity

- Target Compound : Dihydrobenzofuran’s fused oxygen-containing ring may enhance binding to bacterial enzymes (e.g., dihydropteroate synthase) via π-π stacking and hydrophobic interactions. The hydroxyethyl group could improve cell penetration .

- 5-Chloro-2-methoxyphenyl Analog: Demonstrated notable antimicrobial activity in prior studies, with the chloro group increasing potency against Gram-positive bacteria but reducing solubility .

- Benzoxazole Sulfonamide : The thiophene and benzoxazole moieties may confer broader-spectrum activity but with higher cytotoxicity due to increased lipophilicity .

Enzyme Inhibition

- Sulfonamides typically inhibit carbonic anhydrase or cyclooxygenase (COX). The target compound’s dihydrobenzofuran may enhance selectivity for COX-2 over COX-1, as seen in structurally related compounds .

- The benzamide sulfamoyl derivative showed moderate COX-2 inhibition in preliminary assays but lower potency than sulfonamide-based analogs, likely due to reduced acidity of the sulfamoyl group.

Pharmacokinetic and Toxicological Profiles

- Metabolic Stability : The dihydrobenzofuran ring in the target compound may resist oxidative metabolism better than furan or thiophene rings in analogs, as seen in comparative microsomal studies .

- Toxicity : Thiophene-containing analogs (e.g., compound) are associated with reactive metabolite formation, posing hepatotoxicity risks. The target compound’s dihydrobenzofuran moiety likely mitigates this issue .

Actividad Biológica

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a dihydrobenzofuran moiety linked to a hydroxyethyl group and a methoxybenzenesulfonamide group. Its IUPAC name is:

Molecular Weight : Approximately 347.43 g/mol.

Synthesis

The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide typically involves several key steps:

- Formation of the Dihydrobenzofuran Ring : Achieved through cyclization reactions involving ortho-hydroxyaryl ketones.

- Introduction of the Hydroxyethyl Group : Reacting the dihydrobenzofuran intermediate with ethylene oxide under basic conditions.

- Attachment of the Methoxybenzenesulfonamide Group : This is done by reacting the hydroxyethyl-dihydrobenzofuran intermediate with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. The presence of the hydroxyethyl group allows for hydrogen bonding with various biological molecules, while the hydrophobic benzofuran ring can engage with protein pockets, influencing enzyme or receptor activities.

The mechanism of action may involve:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to bind to active sites of enzymes.

- Modulation of Receptor Activities : The compound may influence receptor functions, potentially affecting signaling pathways related to various physiological processes.

Case Studies

- Neuroprotective Effects : Research indicates that compounds similar to N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide exhibit neuroprotective properties, suggesting potential applications in treating neurodegenerative disorders .

- Antimicrobial Activity : Some sulfonamide derivatives have shown promising antimicrobial activities, indicating that this compound may also possess similar properties .

- Anti-inflammatory Properties : Studies have suggested that compounds with similar structures can modulate inflammatory responses, which opens avenues for therapeutic applications in inflammatory diseases .

Data Table: Comparison of Similar Compounds

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| 4-Aminobenzenesulfonamide | Basic sulfonamide structure | Antibacterial agent |

| 5-Methyl-1-benzofuran | Benzofuran core | Exhibits bioactivity |

| N-(4-Hydroxyphenyl)benzenesulfonamide | Hydroxylated sulfonamide | Enhanced solubility and bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.